Benzonitrile, 4-(hydroxyamino)-
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Overview
Description
Benzonitrile, 4-(hydroxyamino)- is an organic compound with the molecular formula C7H6N2O It is a derivative of benzonitrile, where a hydroxyamino group is substituted at the para position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of benzonitrile, 4-(hydroxyamino)- can be achieved through several synthetic routes. One common method involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile. The reaction conditions typically involve the use of an acid catalyst and elevated temperatures to facilitate the dehydration process .
Industrial Production Methods: In industrial settings, the synthesis of benzonitrile, 4-(hydroxyamino)- can be optimized by using ionic liquids as recycling agents. This green synthesis approach eliminates the need for metal salt catalysts and simplifies the separation process. For instance, hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt can be used as an alternative to hydroxylamine hydrochloride, resulting in high yields and efficient recovery of the ionic liquid .
Chemical Reactions Analysis
Types of Reactions: Benzonitrile, 4-(hydroxyamino)- undergoes various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydroxyamino group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.
Scientific Research Applications
Benzonitrile, 4-(hydroxyamino)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It is explored for its potential use in developing new pharmaceuticals, particularly as enzyme inhibitors.
Industry: The compound is used in the production of dyes, pesticides, and advanced coatings.
Mechanism of Action
The mechanism of action of benzonitrile, 4-(hydroxyamino)- involves its interaction with molecular targets such as enzymes and proteins. For instance, it can inhibit the activity of tyrosinase by chelating copper ions at the active site, thereby reducing melanin synthesis. This mechanism is particularly relevant in the context of developing treatments for hyperpigmentation disorders .
Comparison with Similar Compounds
- Benzonitrile, 4-amino-
- Benzonitrile, 4-hydroxy-
- Benzonitrile, 4-nitro-
Comparison: Benzonitrile, 4-(hydroxyamino)- is unique due to the presence of the hydroxyamino group, which imparts distinct chemical reactivity and biological activity. Compared to benzonitrile, 4-amino-, it has a higher potential for oxidation and can form nitroso derivatives. Unlike benzonitrile, 4-hydroxy-, it can participate in both oxidation and reduction reactions. Benzonitrile, 4-nitro- is more stable but less reactive in nucleophilic substitution reactions .
Properties
IUPAC Name |
4-(hydroxyamino)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c8-5-6-1-3-7(9-10)4-2-6/h1-4,9-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXWCVQCMHBAHLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50467189 |
Source
|
Record name | Benzonitrile, 4-(hydroxyamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50467189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24171-84-4 |
Source
|
Record name | Benzonitrile, 4-(hydroxyamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50467189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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